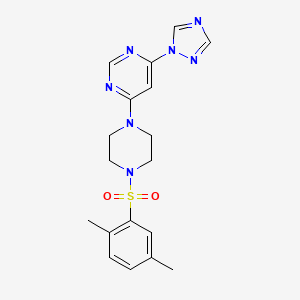

4-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O2S/c1-14-3-4-15(2)16(9-14)28(26,27)24-7-5-23(6-8-24)17-10-18(21-12-20-17)25-13-19-11-22-25/h3-4,9-13H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCJFORDQQQTST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a pyrimidine ring substituted with a triazole and a sulfonyl-piperazine moiety. Its molecular formula is with a molecular weight of approximately 385.46 g/mol. The presence of the sulfonyl group is significant for its biological activity, as it often enhances solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Compounds with sulfonyl groups are known to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in neurotransmission and urea metabolism respectively .

- Receptor Modulation : The piperazine moiety suggests potential interactions with neurotransmitter receptors, particularly those involved in the central nervous system, influencing mood and behavior.

- Antimicrobial Activity : Structural analogs have demonstrated antibacterial properties against Gram-positive and Gram-negative bacteria .

Biological Activity Summary

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial properties of related compounds featuring the sulfonyl group. Results indicated significant inhibition of bacterial growth with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against certain strains .

- Neuropharmacological Effects : Research into piperazine derivatives has shown promise in modulating serotonin receptors, suggesting potential use in treating anxiety and depression disorders .

- Cytotoxicity in Cancer Cells : Investigations into the anticancer properties revealed that certain analogs induced apoptosis in cancer cell lines, demonstrating their potential as chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in substituents on the aryl-sulfonyl group and the heterocyclic moiety attached to the pyrimidine. Below is a comparative analysis based on available

Structural and Physicochemical Properties

Research Findings and Gaps

- Pharmacokinetic Profiles : The absence of trifluoromethyl or methoxy groups in the target compound may result in shorter half-lives compared to CAS 2034603-14-8, necessitating further ADME studies .

- Toxicity Risks : Chlorinated analogs (e.g., CAS 1171672-11-9) highlight the need for toxicity assessments, especially for halogenated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.